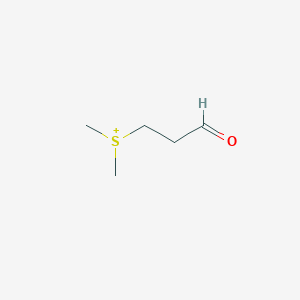

3-Dimethylsulfoniopropionaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C5H11OS+ |

|---|---|

Molekulargewicht |

119.21 g/mol |

IUPAC-Name |

dimethyl(3-oxopropyl)sulfanium |

InChI |

InChI=1S/C5H11OS/c1-7(2)5-3-4-6/h4H,3,5H2,1-2H3/q+1 |

InChI-Schlüssel |

OISJAAYQHIBAQP-UHFFFAOYSA-N |

Kanonische SMILES |

C[S+](C)CCC=O |

Synonyme |

3-dimethylsulfoniopropionaldehyde DMSP-ald |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Conversion via S-Methylmethionine Decarboxylase (SDC)

The primary biosynthetic route to DMSP-ald in organisms such as Spartina alterniflora involves the decarboxylation of S-methylmethionine (SMM) to form 3-dimethylsulfoniopropylamine (DMSP-amine), followed by its oxidation to DMSP-ald. SDC, a pyridoxal 5′-phosphate (PLP)-dependent enzyme, catalyzes the first step with high specificity for the l-enantiomer of SMM. Kinetic studies reveal an apparent Kₘ of 28 mM for SMM, indicating a low substrate affinity that necessitates high intracellular SMM concentrations for efficient catalysis. The reaction generates equimolar amounts of CO₂ and DMSP-amine, with optimal activity observed at pH 8.0–8.5 and temperatures aligning with mesophilic conditions (20–30°C).

Table 1: Kinetic Parameters of SDC and DMSP-Amine Oxidase

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (nmol·min⁻¹·mg⁻¹) | Cofactor Requirement |

|---|---|---|---|---|

| SDC | S-Methylmethionine | 28 | 1,200 | PLP |

| DMSP-Amine Oxidase | DMSP-Amine | 0.8 | 580 | Flavin adenosine dinucleotide (FAD) |

Oxidation of DMSP-Amine to DMSP-Ald by DMSP-Amine Oxidase

DMSP-amine oxidase, a flavin adenosine dinucleotide (FAD)-dependent enzyme, converts DMSP-amine to DMSP-ald via a two-electron oxidation mechanism. This enzyme exhibits a much lower Kₘ (0.8 mM) compared to SDC, enabling efficient turnover even at submillimolar substrate concentrations. The reaction is irreversible and proceeds through the formation of an imine intermediate, which hydrolyzes spontaneously to yield DMSP-ald and ammonia. Notably, DMSP-ald is highly unstable in aqueous solutions, decomposing to dimethyl sulfide (DMS) unless stabilized by immediate derivatization or low-temperature storage.

Optimization of Enzymatic Synthesis Conditions

Substrate and Cofactor Supplementation

In vitro reconstitution of the DMSP-ald pathway requires careful balancing of SMM, PLP, and FAD concentrations. PLP acts as both a cofactor for SDC and a stabilizing agent, preventing enzyme denaturation during prolonged reactions. FAD must be replenished periodically due to its degradation under oxidative conditions.

Reaction Quenching and Product Stabilization

To mitigate DMSP-ald degradation, reaction mixtures are typically quenched with cold methanol (≤−20°C) immediately after synthesis. Methanol inhibits residual enzymatic activity and stabilizes DMSP-ald by forming a protective solvation shell. For long-term storage, samples are flash-frozen in liquid nitrogen and maintained at −80°C, with stability confirmed for up to two months under these conditions.

Analytical Methods for DMSP-Ald Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS enables direct quantification of DMSP-ald without derivatization, offering a linear dynamic range of 0.1–100 µM and a limit of detection (LOD) of 0.05 µM. Mobile phases containing 0.1% formic acid in water and methanol enhance ionization efficiency, while C18 columns provide baseline separation from interfering metabolites.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

Indirect GC-FPD analysis involves trapping DMSP-ald-derived DMS in 30% H₂O₂, converting it to non-volatile dimethyl sulfoxide (DMSO). While this method achieves a comparable LOD (0.1 µM), it introduces a 10–15% systematic error due to incomplete DMS oxidation.

Comparative Analysis of Preparation Approaches

Enzymatic vs. Chemical Synthesis

No chemical synthesis routes for DMSP-ald are documented in the reviewed literature, underscoring the exclusivity of enzymatic methods. Attempts to oxidize DMSP-amine chemically (e.g., using H₂O₂ or periodate) yield complex mixtures dominated by DMS and sulfoxides, highlighting the superiority of enzyme-mediated oxidation.

Scalability Challenges

Large-scale DMSP-ald production is constrained by the low volumetric activity of SDC (1,200 nmol·min⁻¹·mg⁻¹) and the cost of recombinant enzyme expression. Fed-batch bioreactor systems with in situ product removal could address these limitations by maintaining high substrate concentrations and minimizing feedback inhibition.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involving 3-dimethylsulfoniopropionaldehyde in plant systems?

- Methodological Answer : DMSP-aldehyde is a substrate for betaine aldehyde dehydrogenase (BADH) in plants, which catalyzes its oxidation to dimethylsulfoniopropionate (DMSP). Experimental validation involves transgenic plant models (e.g., tobacco expressing sugar beet BADH) and enzyme activity assays using spectrophotometry to track NADH production at 340 nm. Reaction buffers typically include Tris-HCl (pH 8.5) and 1 mM EDTA to stabilize enzyme activity .

Q. How can this compound be detected and quantified in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimal for detection. Sample preparation includes derivatization with hydroxylamine hydrochloride to form stable oximes. Calibration curves using deuterated internal standards (e.g., D₃-DMSP-aldehyde) improve quantification accuracy. Solubility in aqueous solutions (slight solubility, ~0.5 mg/mL) necessitates organic-aqueous phase partitioning for extraction .

Q. What synthetic routes are available for this compound in laboratory settings?

- Methodological Answer : DMSP-aldehyde is synthesized via oxidation of dimethylsulfoniopropanol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane. Alternative routes include enzymatic conversion from dimethylsulfonioacetate precursors in bacteria. Reaction purity is confirmed via ¹H NMR (δ 9.7 ppm for aldehyde proton) and FT-IR (strong C=O stretch at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How do enzyme kinetics studies resolve substrate specificity conflicts for BADH with this compound?

- Methodological Answer : Substrate competition assays using BADH isoforms (e.g., rice BAD2) compare catalytic efficiency (kₐₜₜ/Kₘ) between DMSP-aldehyde and other aldehydes (e.g., γ-aminobutyraldehyde). Data contradictions arise from enzyme promiscuity, resolved by X-ray crystallography to identify active-site residues (e.g., Cys-294 in sugar beet BADH) critical for binding DMSP-aldehyde. Mutagenesis studies (e.g., C294A mutants) validate specificity determinants .

Q. What experimental designs mitigate stability challenges of this compound in aqueous solutions?

- Methodological Answer : DMSP-aldehyde degrades via hydration to gem-diols in water. Stabilization strategies include:

- Buffering at pH 4–5 (acetate buffer) to slow hydration.

- Storage at –80°C in anhydrous DMSO.

- Use of cryoprotectants (e.g., glycerol) in enzymatic assays.

Degradation is monitored via time-resolved NMR or UV-Vis spectroscopy tracking aldehyde peak attenuation .

Q. How can contradictory data on DMSP-aldehyde’s role in plant stress responses be reconciled?

- Methodological Answer : Discrepancies arise from species-specific BADH expression levels and environmental factors (e.g., salinity). Meta-analyses of transcriptomic datasets (e.g., RNA-seq from Arabidopsis thaliana under salt stress) correlate BADH upregulation with DMSP accumulation. Isotope tracing (¹⁴C-labeled DMSP-aldehyde) in hydroponic systems quantifies metabolic flux toward DMSP versus alternative pathways (e.g., volatilization as dimethyl sulfide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.